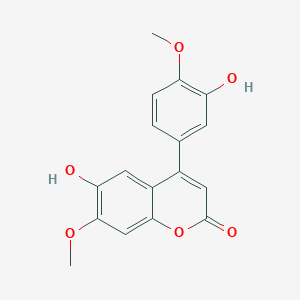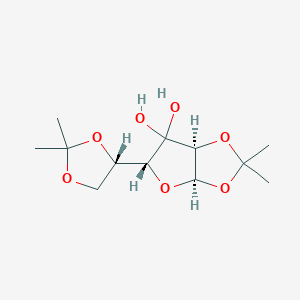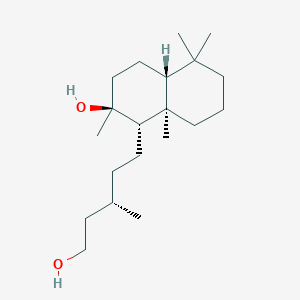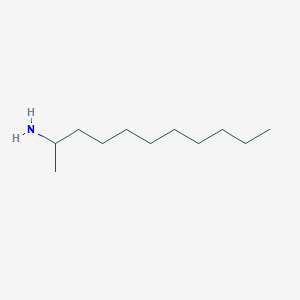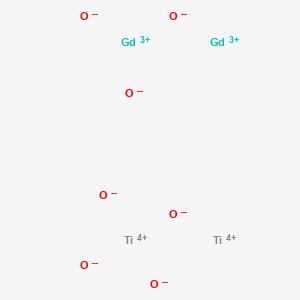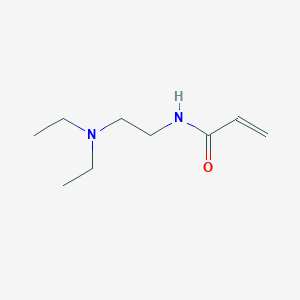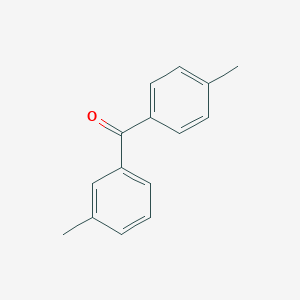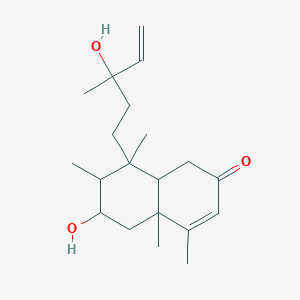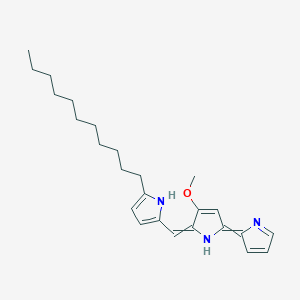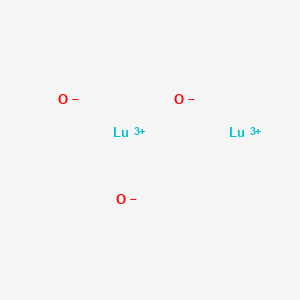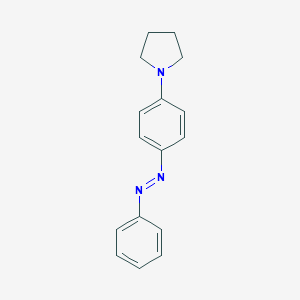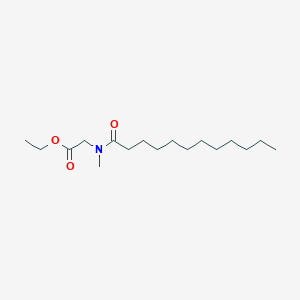
Ethyl N-methyl-N-(1-oxododecyl)aminoacetate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethyl N-methyl-N-(1-oxododecyl)aminoacetate, commonly known as EDMAA, is a chemical compound that has gained significant attention in scientific research due to its potential applications in the field of medicine. EDMAA belongs to the class of amino acid-based surfactants and is known for its unique properties, including its ability to form stable micelles and its low toxicity levels.
科学的研究の応用
EDMAA has been extensively researched for its potential applications in the field of medicine. It has been shown to have antimicrobial properties and can be used as a disinfectant in medical settings. EDMAA has also been studied for its use as a drug delivery system due to its ability to form stable micelles. Additionally, EDMAA has been researched for its potential use in cancer therapy.
作用機序
The mechanism of action of EDMAA is not well understood. However, it is believed that its antimicrobial properties are due to its ability to disrupt the cell membranes of bacteria. In terms of drug delivery, EDMAA forms micelles that can encapsulate drugs and protect them from degradation. The micelles can also target specific cells or tissues, allowing for more effective drug delivery.
生化学的および生理学的効果
EDMAA has low toxicity levels and has been shown to be safe for use in medical settings. However, its long-term effects on the human body are not well understood. EDMAA has been shown to have antimicrobial properties and can be used as a disinfectant. It has also been shown to have potential applications in cancer therapy.
実験室実験の利点と制限
EDMAA has several advantages for use in lab experiments. It is easy to synthesize and has low toxicity levels. Additionally, EDMAA can form stable micelles, making it a useful tool for drug delivery studies. However, EDMAA has some limitations. Its mechanism of action is not well understood, and its long-term effects on the human body are not known.
将来の方向性
There are several future directions for research on EDMAA. One area of research could be focused on understanding its mechanism of action and how it interacts with cell membranes. Additionally, further research could be conducted on its potential applications in cancer therapy. Finally, more studies could be done to determine its long-term effects on the human body.
Conclusion:
EDMAA is a chemical compound that has gained significant attention in scientific research due to its potential applications in the field of medicine. It has been shown to have antimicrobial properties and can be used as a disinfectant. Additionally, EDMAA has potential applications in drug delivery and cancer therapy. While its mechanism of action is not well understood and its long-term effects on the human body are not known, there are several future directions for research that could shed light on these areas.
合成法
EDMAA can be synthesized through a reaction between N-methyl-N-(1-oxododecyl)amine and ethyl glycinate hydrochloride in the presence of triethylamine. The reaction takes place at room temperature and produces a white solid that can be purified through recrystallization.
特性
CAS番号 |
13005-52-2 |
|---|---|
製品名 |
Ethyl N-methyl-N-(1-oxododecyl)aminoacetate |
分子式 |
C17H33NO3 |
分子量 |
299.4 g/mol |
IUPAC名 |
ethyl 2-[dodecanoyl(methyl)amino]acetate |
InChI |
InChI=1S/C17H33NO3/c1-4-6-7-8-9-10-11-12-13-14-16(19)18(3)15-17(20)21-5-2/h4-15H2,1-3H3 |
InChIキー |
SYMLPHXUMNTFCM-UHFFFAOYSA-N |
SMILES |
CCCCCCCCCCCC(=O)N(C)CC(=O)OCC |
正規SMILES |
CCCCCCCCCCCC(=O)N(C)CC(=O)OCC |
その他のCAS番号 |
13005-52-2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




